Quercetin 5,7-Diglucuronide
Description
Properties
Molecular Formula |
C₂₇H₂₆O₁₉ |
|---|---|
Molecular Weight |
654.48 |
Synonyms |
(2S,2’S,3S,3’S,4S,4’S,5R,5’R,6S,6’S)-6,6’-((2-(3,4-Dihydroxyphenyl)-3-hydroxy-4-oxo-4H-chromene-5,7-diyl)bis(oxy))bis(3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid) |
Origin of Product |
United States |
Natural Occurrence and Distribution of Quercetin Glycosides
Plant Kingdom Distribution of Quercetin (B1663063) Conjugates
Quercetin conjugates are found extensively across the plant kingdom, from common dietary plants to medicinal herbs. researchgate.netnih.gov In vegetables, glycosides of quercetin are predominant. nih.gov Onions and shallots are particularly rich sources, containing unique forms like quercetin 3,4′-O-β-diglucoside and quercetin 4′-O-β-glucoside. nih.gov Other vegetables such as lettuce, broccoli, and asparagus contain different conjugates, including quercetin 3-O-β-glucuronide (miquelianin) and quercetin 3-O-β-rutinoside (rutin). nih.gov
Fruits are also significant sources, containing almost exclusively quercetin glycosides. nih.gov In the Malus (apple) genus, for instance, common forms include quercetin-3-galactoside, quercetin-3-rutinoside, quercetin-3-glucoside, and others. koreascience.kr Berries, grapes, and cherries are also well-known for their high quercetin glycoside content. nih.gov The distribution and concentration of these compounds can be influenced by factors such as plant variety, growing conditions, and maturity. nih.govnih.gov
Identification of Quercetin Glycoside Forms in Various Plant Matrices
The identification of specific quercetin glycosides in plants is a complex analytical task, typically employing techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS). koreascience.kr These methods allow for the separation and characterization of different isomers based on their mass and fragmentation patterns.
While a wide variety of quercetin glycosides have been identified, the natural occurrence of Quercetin 5,7-Diglucuronide in plants is not established in scientific literature. Research has successfully synthesized a quercetin diglucuronide enzymatically, and mass spectrometry analysis suggested the two glucuronyl units were linked to the A ring of the quercetin skeleton, possibly at the 5 and 7 positions. researchgate.net However, this was a laboratory synthesis and not an identification from a natural source. In contrast, various mono-glucuronidated forms, such as quercetin 3-O-glucuronide, have been identified in plants like lettuce and vine leaves. nih.govmdpi.com
The following table summarizes the distribution of several identified quercetin glycosides in various plant sources.
| Quercetin Glycoside | Plant Source(s) |
| Quercetin 3,4′-O-β-diglucoside | Onion, Shallot |
| Quercetin 4′-O-β-glucoside | Onion, Shallot |
| Quercetin 3-O-β-glucoside | Lettuce, Apple, Onion |
| Quercetin 3-O-β-rutinoside (Rutin) | Asparagus, Apple, Buckwheat, Citrus Fruits |
| Quercetin 3-O-β-galactoside (Hyperoside) | Apple, Black Chokeberry, Lingonberry |
| Quercetin 3-O-β-glucuronide | Lettuce, Vine Leaves |
| Quercetin 3-O-β-rhamnoside (Quercitrin) | Apple |
This table is based on data from multiple sources. koreascience.krnih.govwisdomlib.org
Ecological and Botanical Significance of Quercetin Diglucuronides
The ecological roles of flavonoids, including quercetin and its glycosides, are multifaceted and vital for plant survival. They serve as defense compounds against herbivores, microbial infections, and UV radiation. nih.gov They also function as signaling molecules in plant-microbe interactions and act as attractants for pollinators. nih.govnih.gov
While specific research on the ecological significance of quercetin diglucuronides is scarce due to their lack of identification in nature, the function of related glucuronidated forms offers insight. The process of glucuronidation is a key detoxification pathway in plants, similar to its role in animals. Furthermore, specific quercetin conjugates have been linked to distinct protective functions. For instance, the accumulation of quercetin 3-O-glucuronide in vine leaves shows a strong positive correlation with exposure to UV-B rays. mdpi.com This suggests that the glucuronide form of quercetin plays a significant role in protecting plant tissues from UV-induced damage. mdpi.com It is plausible that diglucuronides, if present, would contribute to this protective mechanism, potentially offering enhanced solubility and compartmentalization within the cell to shield sensitive components from environmental stressors.
Biosynthesis and Enzymatic Synthesis of Quercetin Diglucuronides
Overview of Flavonoid Biosynthetic Pathways Relevant to Quercetin (B1663063) Glycosylation
Flavonoids, a diverse group of plant secondary metabolites, are synthesized through a complex network of pathways originating from primary metabolism. The formation of quercetin and its subsequent glycosylation into derivatives like Quercetin 5,7-Diglucuronide involves a series of enzymatic reactions that begin with the phenylpropanoid pathway.
The biosynthesis of quercetin's core structure begins with the aromatic amino acid L-phenylalanine, which is produced via the shikimate pathway. nih.gov The general phenylpropanoid pathway consists of three key enzymatic steps that convert phenylalanine into a crucial intermediate for flavonoid synthesis. nih.gov
Phenylalanine Ammonia Lyase (PAL): This enzyme catalyzes the first committed step, the deamination of L-phenylalanine to form trans-cinnamic acid. nih.gov
Cinnamic Acid 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by adding a coenzyme A (CoA) unit, resulting in the formation of p-coumaroyl-CoA. nih.govresearchgate.net
From here, p-coumaroyl-CoA enters the specific flavonoid biosynthesis pathway. Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. researchgate.net This chalcone is then cyclized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin. nih.gov
Naringenin serves as a key branch-point intermediate. It is converted into dihydrokaempferol (B1209521) (DHK) by flavanone 3-hydroxylase (F3H). nih.gov Subsequently, flavonoid 3'-hydroxylase (F3'H) hydroxylates DHK to produce dihydroquercetin (DHQ), also known as taxifolin. nih.govresearchgate.net Finally, flavonol synthase (FLS) catalyzes the oxidation of dihydroquercetin to form the flavonol quercetin. researchgate.net
Interactive Data Table: Key Enzymes in Quercetin Aglycone Biosynthesis
| Enzyme | Abbreviation | Substrate | Product | Pathway Step |
| Phenylalanine Ammonia Lyase | PAL | L-Phenylalanine | trans-Cinnamic Acid | General Phenylpropanoid |
| Cinnamic Acid 4-Hydroxylase | C4H | trans-Cinnamic Acid | p-Coumaric Acid | General Phenylpropanoid |
| 4-Coumarate:CoA Ligase | 4CL | p-Coumaric Acid | p-Coumaroyl-CoA | General Phenylpropanoid |
| Chalcone Synthase | CHS | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone | Flavonoid Synthesis |
| Chalcone Isomerase | CHI | Naringenin Chalcone | Naringenin | Flavonoid Synthesis |
| Flavanone 3-Hydroxylase | F3H | Naringenin | Dihydrokaempferol (DHK) | Flavonoid Synthesis |
| Flavonoid 3'-Hydroxylase | F3'H | Dihydrokaempferol (DHK) | Dihydroquercetin (DHQ) | Flavonoid Synthesis |
| Flavonol Synthase | FLS | Dihydroquercetin (DHQ) | Quercetin | Flavonoid Synthesis |
Once the quercetin aglycone is synthesized, it can undergo various modifications, most commonly glycosylation. This process is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs). oup.comfrontiersin.org UGTs belong to the family 1 glycosyltransferases and are responsible for transferring a sugar moiety from an activated nucleotide sugar donor, such as UDP-glucose or UDP-glucuronic acid, to an acceptor molecule like quercetin. frontiersin.org
This conjugation reaction is crucial as it enhances the water solubility, chemical stability, and bioavailability of flavonoids, while also reducing their chemical reactivity and potential toxicity. frontiersin.org Plant UGTs are characterized by a conserved 44-amino-acid sequence known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is involved in binding the UDP-sugar donor. oup.com The diversity and substrate specificity of UGTs allow for the creation of a vast array of flavonoid glycosides and glucuronides found in nature. frontiersin.org
Regioselective Glycosylation Mechanisms in Quercetin Diglucuronide Formation
The quercetin molecule possesses five hydroxyl (-OH) groups (at positions 3, 3', 4', 5, and 7), each a potential site for glycosylation. The specific attachment of sugar moieties to these positions is known as regioselectivity and is determined by the unique catalytic pocket of the specific UGT enzyme involved. chemrxiv.org The formation of a diglucuronide, such as this compound, requires two sequential glucuronidation steps, each likely catalyzed by specific UGTs that recognize the 5- and 7-hydroxyl positions.
Achieving perfect regioselectivity is a significant challenge in both natural and synthetic processes. chemrxiv.orgacs.org Studies have shown that different UGTs exhibit distinct regioselectivity. For example, some enzymes preferentially catalyze glycosylation at the 3-O-position, while others act on the 7-O-position. frontiersin.orgnih.gov The synthesis of a specific diglucuronide is complex. An enzymatic synthesis using a post-lysosomal fraction from pig liver incubated with quercetin resulted in the formation of a quercetin diglucuronide, alongside monoglucuronides at the 3-, 3'-, and 4'- positions, demonstrating the challenge of controlling the reaction's regioselectivity. researchgate.net
Chemical synthesis approaches have been developed to achieve regioselectivity. For instance, the synthesis of Quercetin-5-O-β-D-glucuronide has been accomplished in a four-step process involving the protection of other hydroxyl groups, reaction with acetobromoglucose, deprotection of the glucoside, and subsequent oxidation to form the glucuronide, yielding the final product. nih.gov
Microbial Biotransformation Approaches for Quercetin Glycoside Production
Microbial biotransformation offers an alternative to chemical synthesis for producing flavonoid glycosides. This approach utilizes whole microbial cells or their enzymes to catalyze specific reactions, such as the glycosylation of quercetin. researchgate.net Various microorganisms, including bacteria and fungi, have been shown to convert quercetin into its glycosylated derivatives. These bioconversions can offer high regioselectivity and operate under mild conditions.
For example, the bacterium Streptomyces rimosus has been used to completely convert quercetin into quercetin 7-O-β-D-glucuronide within 72 hours. researchgate.net Fungal species are also effective biocatalysts. Strains of Beauveria bassiana have demonstrated the ability to regioselectively glycosylate quercetin at the C-7 position. researchgate.netnih.gov Similarly, Cunninghamella elegans can transform quercetin into quercetin-3-O-β-D-glucopyranoside. researchgate.net These microbial systems harbor diverse UGTs that can be exploited for the production of specific quercetin glycosides. researchgate.net
Interactive Data Table: Examples of Microbial Biotransformation of Quercetin
| Microorganism | Type | Product(s) | Reference(s) |
| Streptomyces rimosus ATCC 10970 | Bacterium | Quercetin 7-O-β-D-glucuronide | researchgate.net |
| Beauveria bassiana ATCC 7159 | Fungus | Quercetin-7-O-β-D-(4'''-O-methyl)-glucopyranoside | researchgate.netnih.gov |
| Beauveria bassiana AM278 | Fungus | Quercetin 7-O-β-d-(4″-O-methyl)glucopyranoside | researchgate.net |
| Cunninghamella elegans ATCC 9245 | Fungus | Quercetin-3-O-β-D-glucopyranoside | researchgate.net |
| Mucor hiemalis | Fungus | Various novel glucosylated metabolites | mdpi.com |
| Gliocladium deliquescens NRRL 1086 | Fungus | Quercetin 3-O-β-D-glucoside (isoquercetin) | nih.gov |
In Vitro Enzymatic Synthesis Methodologies for Quercetin Diglucuronides
In vitro enzymatic synthesis provides a cell-free method for producing quercetin glucuronides, offering better control over reaction conditions and product purity compared to whole-cell biotransformation. This methodology involves the use of isolated and often purified enzymes, typically UGTs, to catalyze the transfer of glucuronic acid from a donor substrate like UDP-glucuronic acid (UDPGA) to the quercetin aglycone. researchgate.net
The synthesis of quercetin glucuronides has been achieved using crude or purified enzyme preparations. One method utilized a post-lysosomal fraction from pig liver, which contains a mixture of UGTs, to produce a quercetin diglucuronide, as well as quercetin 3-glucuronide, quercetin 4'-glucuronide, and quercetin 3'-glucuronide. researchgate.net Optimizing reaction conditions, such as pH, can influence the yield of specific products; for example, the yield for quercetin 4'-glucuronide reached 19% under optimized conditions. researchgate.net
More targeted approaches use specific, heterologously expressed UGTs. A novel glucosyltransferase (BbGT) from Beauveria bassiana was expressed in E. coli and, in in vitro reactions, converted quercetin into five different monoglucosylated products and one diglucosylated product, demonstrating the potential of a single enzyme to produce multiple derivatives. nih.gov Specialized reactor systems, such as those using lipophilic hollow fiber membranes, have also been developed for the continuous enzymatic glucuronidation of lipophilic compounds, offering a pathway for large-scale production. documentsdelivered.com
Interactive Data Table: In Vitro Synthesis of Quercetin Glucuronides/Glycosides
| Enzyme Source | Substrates | Product(s) | Key Findings | Reference(s) |
| Pig Liver (post-lysosomal fraction) | Quercetin, UDPGA | Quercetin diglucuronide, Quercetin 4'-glucuronide, Quercetin 3'-glucuronide, Quercetin 3-glucuronide | Yields could be optimized by changing pH. Achieved 19% yield for quercetin 4'-glucuronide. | researchgate.net |
| Bovine UDP-glucuronyl transferase (UDPGT) | Zearalenone and its metabolites, UDPGA | Various glucuronides | Preparative scale synthesis with yields around 80%. | researchgate.net |
| Recombinant BbGT from Beauveria bassiana | Quercetin, UDP-glucose | Five monoglucosylated and one diglucosylated quercetin derivative | A single versatile enzyme can produce multiple glycosides. | nih.gov |
Metabolism and Biotransformation of Quercetin Diglucuronides
General Metabolic Fate of Quercetin (B1663063) and Its Conjugates in Animal Systems
Upon ingestion, quercetin and its glycosides undergo extensive biotransformation in animal systems. The metabolic fate is characterized by a series of conjugation reactions, primarily glucuronidation, sulfation, and methylation, which increase the water solubility of the compounds and facilitate their excretion. mdpi.com In their native forms, most polyphenols exist as esters, glycosides, or polymers, which are generally not absorbed directly. mdpi.com The body recognizes these compounds as xenobiotics, leading to metabolic processes aimed at detoxification and elimination. mdpi.com
In animal models, quercetin is rapidly and extensively metabolized, with very little free quercetin found in plasma. nih.gov The primary metabolites circulating in the bloodstream are glucuronide, sulfate (B86663), and/or methylated conjugates. mdpi.comnih.gov Studies in rats, mice, and gerbils have identified key metabolites such as quercetin-3-glucuronide (Q3G), quercetin-3'-sulfate (Q3'S), and the methylated form, isorhamnetin. nih.gov While the specific metabolic profile can vary with the duration of exposure, after long-term supplementation, quercetin metabolism appears to be broadly similar across these rodent species and comparable to that in humans. nih.gov For instance, after prolonged intake, Q3G often becomes the dominant metabolite in plasma and various tissues. nih.gov In ruminants, quercetin is biotransformed in the rumen into smaller phenolics, which are then further metabolized in the intestine and liver, leading to metabolites like 4-methylcatechol-1-sulfate and isorhamnetin-glucuronide sulfate. nih.gov
The type and position of these conjugations significantly influence the biological activity of the resulting metabolites. nih.gov For example, a study on rats receiving a prolonged low-dosage regimen of quercetin found that the major metabolites were 3'-methylquercetin (isorhamnetin) glucuronide sulfate conjugates. nih.gov This pattern of methylation at the 3'-OH position was noted to differ from that observed after a single high-dose administration, where quercetin conjugates at the 5- and 7-hydroxyl positions were more prominent. nih.gov In dogs, over 80% of circulating quercetin consists of glucuronidated and/or sulfated metabolites. cambridge.orgcambridge.org
Hepatic and Enteric Metabolism of Quercetin Diglucuronides in Animal Models
The intestine and liver are the primary sites for the metabolism of quercetin and its derivatives, including diglucuronides. researchgate.net A significant portion of quercetin's biotransformation, often referred to as the "first-pass effect," occurs in the gut wall (enteric metabolism) before the compound reaches the systemic circulation and the liver (hepatic metabolism). nih.govmdpi.com
Studies in rats have demonstrated the prominent role of the intestine in quercetin metabolism. After oral administration, it was found that approximately 93.3% of quercetin was metabolized in the gut, with only a small fraction, about 3.1%, being metabolized in the liver. nih.gov The intestinal epithelium is equipped with the necessary enzymes to carry out extensive conjugation reactions. mdpi.commdpi.com Flavonoids are subjected to glucuronidation by microsomal enzymes within the enterocytes, the cells lining the small intestine. mdpi.com
Once absorbed and having passed through the intestinal wall, the metabolites are transported via the portal vein to the liver, where they can undergo further biotransformation. mdpi.commdpi.com In an in vitro study using a human hepatic cell model (HepG2), it was shown that quercetin glucuronides produced by the small intestine can be further processed in the liver. nih.govmonash.edu These hepatic cells can absorb quercetin glucuronides and subject them to two main metabolic pathways: methylation of the catechol group or hydrolysis (deconjugation) followed by sulfation. nih.govmonash.edu This indicates that the liver plays a crucial role not only in conjugating the parent quercetin but also in modifying the conjugated metabolites that arrive from the intestine. The liver, intestine, and kidneys are considered the main organs involved in the metabolism and subsequent excretion of quercetin. researchgate.net
Characterization of Metabolic Enzymes Involved in Diglucuronidation and Deconjugation
The conjugation and deconjugation of quercetin are enzymatic processes critical to its metabolism and bioavailability. The primary enzymes responsible for glucuronidation are the Uridine 5'-diphosphate-glucuronosyltransferases (UGTs), while deconjugation is catalyzed by β-glucuronidases. nih.govnih.gov
Diglucuronidation: The UGT enzyme superfamily catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to a substrate, a process known as glucuronidation. mdpi.com This reaction is fundamental to the metabolism of a vast number of compounds, including flavonoids, and it is estimated that approximately 80% of flavonoid metabolic pathways involve UGT enzymes. mdpi.com UGTs are present in high concentrations in the liver and the intestine. mdpi.commdpi.com Studies have shown that quercetin can be a substrate for multiple UGT isoforms, including UGT1A1, UGT1A3, UGT1A6, and UGT1A9. nih.gov The activity of these enzymes can be induced by quercetin in a dose- and tissue-dependent manner in animals like rats, mice, and gerbils. nih.gov Research using human liver cell-free extracts has determined the relative rates of glucuronidation at different positions on the quercetin molecule, with the apparent affinity of UGTs following the order 4'- > 3'- > 7- > 3-hydroxyl positions, while the 5-position did not appear to be a site for conjugation. nih.gov
Deconjugation: The removal of the glucuronide moiety from quercetin conjugates is carried out by the enzyme β-glucuronidase. nih.govnih.gov This enzyme is widely distributed in various tissues, including the liver. mdpi.com The process of deconjugation, or hydrolysis, can re-form the quercetin aglycone within tissues. mdpi.com This intracellular deconjugation allows the free aglycone to have transient contact with the cellular environment, which could be a key factor in modulating its biological activities. nih.govmonash.edu The specific activity of β-glucuronidase has been measured in various tissues in pigs, although it was not found to directly correlate with the proportion of deconjugated flavonols in those tissues. nih.gov The presence of β-glucuronidase activity in hepatic models has been shown to enable the conversion of quercetin glucuronides into other conjugates, such as quercetin-3'-sulfate, after the initial hydrolysis step. nih.govmonash.edu
Tissue Distribution and Accumulation of Quercetin Diglucuronides in Animal Studies
Following absorption and metabolism, quercetin and its conjugated metabolites, including diglucuronides, are distributed throughout the body. Animal studies in rats and pigs have shown that these compounds are widely distributed in various tissues, though concentrations vary significantly between organs. scispace.comnih.govresearchgate.net
In long-term studies with rats fed a quercetin-supplemented diet, the highest concentrations of quercetin and its metabolites were found in the lungs. scispace.comnih.govresearchgate.net Intermediate levels were detected in the major metabolizing organs—the liver and kidneys—while the lowest concentrations were observed in the brain, white adipose tissue, and spleen. scispace.comnih.govresearchgate.net Similarly, in a short-term study with pigs, the liver and kidney contained high concentrations of quercetin metabolites, whereas the brain, heart, and spleen had low levels. scispace.comnih.gov
A study in pigs that compared a single dose versus long-term dietary intake found that flavonol concentrations only exceeded the plasma concentration in organs directly involved in metabolism and excretion, such as the liver, small intestine, and kidneys. nih.gov Long-term intake did not lead to a greater accumulation in any specific tissue compared to a single treatment. nih.gov After intravenous administration of quercetin 3-O-β-glucuronide (Q3G) in rats, the metabolite showed extensive tissue uptake, with the highest concentrations found in the kidney, followed by the liver, heart, and brain. nih.gov
The following table summarizes the tissue distribution findings from various animal studies.
Comparative Metabolic Studies of Quercetin Diglucuronides Across Different Animal Species
Comparative studies reveal both similarities and notable differences in the metabolism of quercetin and its conjugates across various animal species. While the fundamental pathways of glucuronidation, sulfation, and methylation are conserved, the extent and profile of metabolites can vary.
In dogs, similar to other species, the vast majority (>80%) of circulating flavonols after quercetin administration are conjugated metabolites. cambridge.orgcambridge.org However, the bioavailability of quercetin from its glycoside, rutin (B1680289), was not lower than from the aglycone itself in dogs, which contrasts with findings in humans, pigs, and rats, where rutin is a less efficient source. cambridge.orgcambridge.org This suggests potential species differences in the intestinal enzymes responsible for hydrolyzing different quercetin glycosides. cambridge.org
Pigs also demonstrate extensive metabolism, with flavonol concentrations in tissues like the liver, intestine, and kidneys exceeding those in plasma. nih.gov In ruminants, the metabolic process is further distinguished by the initial biotransformation of quercetin by the ruminal microflora before intestinal and hepatic metabolism. nih.gov
These cross-species variations are important considerations when extrapolating findings from animal models to human health. cambridge.orgcambridge.org
The table below provides a comparative overview of quercetin metabolism in different animal models.
Investigation of Enterohepatic Recirculation of Quercetin Diglucuronides in Animal Models
Enterohepatic recirculation is a physiological process where compounds, particularly metabolites conjugated in the liver, are excreted into the bile, stored in the gallbladder, and then released into the small intestine, where they can be reabsorbed into the circulation. This process can significantly extend the half-life of a substance in the body.
The investigation of enterohepatic recirculation for quercetin and its glucuronide metabolites has yielded mixed results in different animal models. A study utilizing a linked-rat model concluded that there was no significant enterohepatic recirculation for either quercetin or its conjugated metabolites. nih.gov
However, other research suggests that this pathway is indeed relevant for flavonoids. One study proposes that the direct biliary excretion of glucuronides generated outside the liver (extrahepatically, such as in the intestine) is a highly efficient mechanism that enables enterohepatic recycling. nih.gov This pathway would increase the amount of flavonoid metabolites available for recirculation, potentially explaining their longer-than-expected half-lives in vivo. nih.gov
Evidence from pharmacokinetic studies in dogs also points towards enterohepatic circulation. After administration of a quercetin glucoside, a distinct second peak in the plasma concentration of quercetin metabolites was observed approximately four hours after ingestion, which is often indicative of enterohepatic recirculation. cambridge.org Similarly, pharmacokinetic studies in rats have noted that the plasma concentration-time curves for quercetin and its major metabolite, quercetin 3-O-β-glucuronide, show two distinct peaks, which may suggest recirculation. nih.govpeerj.com This phenomenon can occur when metabolites excreted in the bile are deconjugated by intestinal microflora, allowing the reabsorption of the aglycone, which then returns to the liver via the portal vein for re-conjugation.
Analytical Methodologies for Isolation, Identification, and Quantification
Extraction and Sample Preparation Techniques for Quercetin (B1663063) Diglucuronides from Biological and Natural Matrices
The initial and critical step in the analysis of quercetin diglucuronides is their effective extraction from complex matrices such as plasma, urine, and plant tissues. The choice of extraction method is vital to ensure high recovery and sample purity, which directly impacts the accuracy of subsequent quantification.
Commonly employed techniques involve solvent extraction, often using polar solvents like methanol or ethanol, sometimes acidified to improve the stability of the phenolic compounds. For instance, in the analysis of quercetin metabolites in human urine, a simple protein precipitation with methanol followed by centrifugation is a common preliminary step.
Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of quercetin glucuronides from biological fluids. C18 cartridges are frequently utilized for this purpose, where the sample is loaded, washed to remove interferences, and then the analytes of interest are eluted with a suitable solvent, such as methanol or acetonitrile.
In the context of natural matrices, such as plant material, extraction often begins with homogenization in a solvent like 70% methanol. This is followed by fractionation steps, which may include techniques like polyamide column chromatography to separate acidic flavonoids, such as glucuronides, from neutral ones. researchgate.net
Key considerations in extraction and sample preparation:
Matrix Complexity: Biological samples like plasma and urine contain numerous interfering substances that need to be removed.
Analyte Stability: Glucuronides can be susceptible to degradation, necessitating careful handling and sometimes the addition of antioxidants like ascorbic acid.
Method Recovery: The efficiency of the extraction process must be evaluated to ensure that a significant and reproducible amount of the analyte is recovered.
Chromatographic Separation Techniques for Quercetin Diglucuronides
Chromatography is the cornerstone for separating Quercetin 5,7-Diglucuronide from other related metabolites and matrix components. The choice of chromatographic technique and its parameters are optimized to achieve the desired resolution, sensitivity, and analysis time.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of quercetin and its metabolites. nih.govtandfonline.com The development of a reliable HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.
Reversed-phase C18 columns are most commonly employed for the separation of quercetin glucuronides. researchgate.netipb.pt The mobile phase typically consists of a gradient mixture of an aqueous solvent (often acidified with formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. ipb.pt
Method validation is a critical aspect to ensure the reliability of the analytical data. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The production of results that are directly proportional to the concentration of the analyte in the sample. mdpi.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. mdpi.com
Accuracy: The closeness of the test results obtained by the method to the true value. mdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. mdpi.com
A study on the simultaneous quantification of quercetin-3-O-glucuronide and ellagic acid demonstrated high specificity and linearity with correlation coefficients near 1.0000. mdpi.com The LOD and LOQ for quercetin-3-O-glucuronide were found to be 0.486 µg/mL and 1.472 µg/mL, respectively. mdpi.com
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., AQUA, Hypersil Gold) | ipb.ptnih.gov |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water | ipb.pt |
| Mobile Phase B | Acetonitrile or Methanol | ipb.pt |
| Detection | Diode Array Detector (DAD) at ~350-370 nm | researchgate.netmpob.gov.my |
| Flow Rate | 0.5 - 1.0 mL/min | ipb.ptmpob.gov.my |
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These improvements are achieved by using columns with smaller particle sizes (<2 µm). UHPLC is particularly well-suited for the complex analysis of quercetin metabolites in biological samples. ucdavis.edunih.govagilent.com
An UHPLC method coupled with mass spectrometry was developed for profiling quercetin metabolites in human plasma, demonstrating high sensitivity and selectivity. ucdavis.edunih.gov This approach allowed for the identification and relative quantification of numerous metabolites, including several quercetin diglucuronide isomers. ucdavis.edunih.gov The use of UHPLC provides sharper peaks and better separation of isomeric forms that might co-elute in a standard HPLC system.
While HPLC and UHPLC are the predominant techniques, other chromatographic methods like Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) can also be employed, particularly for screening and qualitative analysis. imrpress.comijpsonline.com
HPTLC has been utilized for the quantitative determination of quercetin glucuronide in plant extracts. sci-hub.box For instance, an HPTLC-densitometric method was developed for the analysis of quercetin glucuronide in Epilobium angustifolium. sci-hub.box This method involved separation on RP-18 plates with a mobile phase of acetonitrile and water, followed by densitometric scanning at 350 nm. sci-hub.box HPTLC offers the advantages of high sample throughput and low solvent consumption.
| Technique | Advantages | Disadvantages | Primary Application |
|---|---|---|---|
| HPLC | Robust, reliable, widely available, good for quantification. | Longer analysis times, lower resolution than UHPLC. | Routine quantification and validation. mdpi.comscilit.com |
| UHPLC | High resolution, high sensitivity, fast analysis. ucdavis.edunih.govagilent.com | Higher backpressure, requires specialized instrumentation. | Metabolomic profiling, separation of isomers. ucdavis.edunih.govresearchgate.net |
| HPTLC | High throughput, low cost, simple. ijpsonline.comnih.gov | Lower resolution and sensitivity than HPLC/UHPLC. | Screening, quality control of herbal extracts. sci-hub.boxnih.gov |
Spectroscopic Characterization and Structural Elucidation Methods
Following chromatographic separation, spectroscopic techniques are essential for the definitive identification and structural characterization of this compound.
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the most powerful tool for the identification and structural elucidation of quercetin metabolites. nih.gov Electrospray ionization (ESI) is the most common ionization source used, and it can be operated in both positive and negative ion modes, though negative mode is often more sensitive for quercetin and its derivatives. ipb.pt
High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), provides accurate mass measurements, which aids in determining the elemental composition of the parent ion and its fragments. ucdavis.edunih.govagilent.com
Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation. In MS/MS, the parent ion of interest is selected and fragmented, and the resulting product ions provide structural information. For a quercetin diglucuronide, the molecular ion ([M-H]⁻) is observed at an m/z of 653. ipb.ptmpob.gov.my The MS/MS fragmentation typically shows sequential losses of the two glucuronide moieties (each a loss of 176 Da). ipb.ptmpob.gov.my
First Fragmentation: A loss of one glucuronic acid unit, resulting in a fragment ion at m/z 477 ([M-H-176]⁻). ipb.ptmpob.gov.my
Second Fragmentation: A subsequent loss of the second glucuronic acid unit, leading to the quercetin aglycone fragment at m/z 301 ([M-H-176-176]⁻). ipb.ptmpob.gov.my
The presence of these characteristic fragment ions confirms the identity of the compound as a quercetin diglucuronide. ipb.pt Further fragmentation of the quercetin aglycone at m/z 301 can yield characteristic ions at m/z 179 and 151, which correspond to fragments of the quercetin ring structure. mpob.gov.my The sequential loss of both glucuronyl units indicates that they are attached at different positions on the quercetin skeleton. ipb.pt
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of flavonoid glucuronides, including this compound. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide detailed information about the molecular framework, the specific attachment points of the glucuronide moieties, and the stereochemistry of the compound.
For this compound, structural confirmation via NMR involves analyzing key signals from both the quercetin aglycone and the two glucuronic acid units.
¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of the parent quercetin aglycone, the A-ring protons, H-6 and H-8, typically appear as doublets around δ 6.2 ppm and δ 6.4 ppm, respectively phcog.com. The attachment of glucuronide groups at the C-5 and C-7 positions induces significant downfield shifts for these protons due to the electronic effects of the glycosidic bonds. The presence of two distinct anomeric proton signals (H-1'') from the glucuronide moieties, typically appearing as doublets in the δ 5.0-5.5 ppm region, would confirm the presence of two sugar units. Further analysis of coupling constants and correlation spectra (e.g., COSY, HMBC) would definitively establish the connectivity between the glucuronic acid units and the C-5 and C-7 positions of the quercetin A-ring.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information. The carbon signals of the quercetin A-ring (C-5, C-6, C-7, C-8, C-9, C-10) would show shifts consistent with glycosylation at the C-5 and C-7 positions. For instance, the C-5 and C-7 signals would experience a downfield shift upon glucuronidation. Crucially, the spectrum would display two sets of signals corresponding to the carbons of the two glucuronic acid moieties, including two anomeric carbons (C-1'') and two carboxyl carbons (C-6''), confirming the diglucuronide structure researchgate.net. Comparing the observed chemical shifts with published data for quercetin and other flavonoid glucuronides allows for complete structural assignment phcog.comjmp.ir.
UV-Visible Spectrophotometry for Detection and Quantification
UV-Visible spectrophotometry is a widely used technique for the detection and quantification of flavonoids due to their inherent chromophoric nature, which arises from their conjugated aromatic systems neliti.com. The UV spectrum of flavonoids typically exhibits two major absorption bands: Band I (320–385 nm), corresponding to the B-ring cinnamoyl system, and Band II (240–285 nm), related to the A-ring benzoyl system.
The UV spectrum of this compound is predicted to be similar to that of the quercetin aglycone, but with characteristic shifts resulting from glucuronidation. Research has shown that substitution at the 5-hydroxyl group causes a noticeable hypsochromic (blue) shift of 5–10 nm in Band II nih.gov. Conversely, glucuronidation at the 7-hydroxyl position generally does not cause a significant shift in either band nih.gov. Therefore, the UV spectrum of this compound would be expected to show a Band I maximum similar to quercetin (around 370 nm) and a Band II maximum that is blue-shifted compared to the aglycone.
For quantification, especially in complex mixtures, a shift reagent such as aluminum chloride (AlCl₃) is often used. AlCl₃ forms a stable complex with flavonoids that have free hydroxyl groups, causing a bathochromic (red) shift in the UV spectrum, which enhances sensitivity and specificity nih.govrsdjournal.org. This technique can be adapted for this compound, though the complexation behavior would differ from the parent aglycone due to the occupation of the 5-OH and 7-OH positions. The method is often validated for parameters such as linearity, accuracy, and precision to ensure reliable quantification rsdjournal.org.
Table 1: Representative Parameters for UV-Visible Spectrophotometric Quantification of Flavonoids
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Wavelength (λmax) | Wavelength of maximum absorbance for the flavonoid or its complex. For quercetin, typically ~370 nm (Band I) and ~256 nm (Band II) phcog.com. | 250-400 nm |
| Linearity (R²) | The correlation coefficient for the calibration curve (absorbance vs. concentration), indicating how well the data fit a straight line. | > 0.999 |
| Concentration Range | The range of concentrations over which the method is linear, precise, and accurate. | 1-25 µg/mL |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | 0.5 - 1.5 µg/mL |
Advanced Hyphenated Techniques for Comprehensive Profiling (e.g., UPLC-qTOF-MS)
For the comprehensive profiling of this compound in complex biological samples like plasma or tissue extracts, advanced hyphenated techniques are essential. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS) is a powerful platform that provides high-resolution separation, sensitive detection, accurate mass measurement, and structural information ucdavis.edunih.gov.
The analysis proceeds in several stages:
UPLC Separation: The UPLC system uses columns with sub-2 µm particles to achieve rapid and highly efficient separation of metabolites from the complex matrix. A reversed-phase C18 column is typically used with a gradient elution of water and an organic solvent (like acetonitrile or methanol), both often containing a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.
qTOF-MS Detection: As compounds elute from the UPLC column, they are ionized, commonly using electrospray ionization (ESI) in negative mode, which is highly effective for phenolic compounds. The qTOF mass spectrometer then performs two critical functions:
Accurate Mass Measurement (MS1): The TOF analyzer measures the mass-to-charge ratio (m/z) of the intact molecular ions with very high accuracy (typically <5 ppm error). This allows for the confident determination of the elemental composition of the parent ion. For this compound (C₂₇H₂₆O₁₉), the expected [M-H]⁻ ion would be detected.
Fragmentation Analysis (MS/MS): The instrument can also select the parent ion, induce fragmentation in a collision cell, and then measure the accurate masses of the resulting fragment ions. This MS/MS spectrum provides a structural fingerprint of the molecule. A key diagnostic feature for all quercetin glucuronides is the production of a major fragment ion at m/z 301.0354, corresponding to the loss of the glucuronide moieties and the formation of the quercetin aglycone anion ucdavis.eduagilent.com. The sequential loss of two 176 Da units (glucuronic acid) would further confirm the diglucuronide structure.
This combination of chromatographic retention time, accurate mass of the parent ion, and specific fragmentation patterns allows for the highly confident identification and relative quantification of this compound, even at low concentrations in biological fluids nih.govagilent.com.
Table 2: Expected Mass Spectrometric Data for this compound
| Parameter | Description | Expected Value |
|---|---|---|
| Molecular Formula | The elemental composition of the neutral molecule. | C₂₇H₂₆O₁₉ |
| Monoisotopic Mass | The exact mass of the neutral molecule calculated using the mass of the most abundant isotope of each element. | 654.1072 Da |
| Parent Ion (ESI Negative) | The deprotonated molecular ion [M-H]⁻ detected in negative ion mode. | m/z 653.0995 |
| Key MS/MS Fragment 1 | Ion corresponding to the loss of one glucuronic acid moiety [M-H-176]⁻. | m/z 477.0671 |
| Key MS/MS Fragment 2 | Ion corresponding to the quercetin aglycone anion [M-H-176-176]⁻. | m/z 301.0354 |
Quality Control and Method Validation Parameters in Research Settings
To ensure that analytical data are reliable, accurate, and reproducible, the methods used for the quantification of this compound must be properly validated. Method validation is a critical component of quality control in research, demonstrating that an analytical procedure is suitable for its intended purpose scielo.br. The parameters for validation are typically defined by international guidelines, such as those from the International Council for Harmonisation (ICH).
For a typical HPLC-based method used in a research setting, the following parameters are evaluated:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components scielo.br. This is often demonstrated by comparing chromatograms of blank samples, samples spiked with the analyte, and samples containing potential interferences.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and is expressed by the correlation coefficient (R²) of the calibration curve scienggj.org.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage that is recovered by the assay is calculated scienggj.org.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels:
Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy scienggj.org.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature), providing an indication of its reliability during normal usage scielo.br.
Table 3: Common Method Validation Parameters and Acceptance Criteria for HPLC Analysis in Research
| Validation Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Selectivity | No interfering peaks at the retention time of the analyte. | Peak purity index > 0.99 |
| Linearity (R²) | Correlation coefficient of the calibration curve. | R² ≥ 0.995 |
| Accuracy (% Recovery) | Percentage of true value recovered. | 80-120% (often 90-110%) |
| Precision (%RSD) | Relative Standard Deviation of repeated measurements. | Intra-day %RSD ≤ 2-5%; Inter-day %RSD ≤ 5-10% |
| LOD | Signal-to-noise ratio of ~3:1. | Method-dependent |
| LOQ | Signal-to-noise ratio of ~10:1. | Method-dependent |
| Robustness | %RSD of results under varied conditions. | %RSD < 15% |
Biological Activities and Molecular Mechanisms
In Vitro Antioxidant Properties of Quercetin (B1663063) 5,7-Diglucuronide and Related Conjugates
The antioxidant capacity of quercetin and its metabolites, including Quercetin 5,7-Diglucuronide, is a cornerstone of their biological activity. This capacity is evaluated through various in vitro models that assess their ability to neutralize free radicals, prevent oxidative damage to lipids, and influence the body's own antioxidant defense systems.
The fundamental antioxidant activity of flavonoids like quercetin lies in their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to neutralize highly reactive free radicals. nih.govsmujo.id The efficacy of this process is largely dictated by the number and position of these hydroxyl groups. nih.govnih.gov Theoretical and experimental studies have identified the hydroxyl groups on the B-ring and the C-ring of the quercetin molecule as being particularly important for this activity. nih.govresearchgate.net
Conjugation, such as the attachment of glucuronic acid molecules to form this compound, modifies this structure by replacing the hydrogen of the hydroxyl groups at the 5 and 7 positions. This derivatization generally results in a decreased direct free-radical scavenging potency compared to the parent quercetin aglycone, as fewer free hydroxyl groups are available for hydrogen donation. onions-usa.org Studies on various quercetin glycosides have shown that substituting a hydroxyl group with a sugar moiety can reduce the antioxidant activity as measured by hydrogen atom transfer (HAT) mechanisms. nih.gov While this compound is a recognized metabolite found in human plasma after the consumption of quercetin-rich foods, its direct radical scavenging activity is presumed to be lower than that of its parent compound due to this structural modification. onions-usa.org
Lipid peroxidation is a destructive chain reaction where free radicals attack lipids, particularly those in cell membranes, leading to cellular damage. mdpi.com Quercetin and its derivatives are known to inhibit this process effectively. semanticscholar.orgnih.gov Their protective mechanism involves acting as chain-breaking antioxidants, trapping peroxyl radicals to halt the propagation of lipid damage. researchgate.net
The effectiveness of a flavonoid in preventing lipid peroxidation can be influenced by its lipophilicity. More lipophilic compounds may integrate better into lipid membranes, placing them in a favorable location to intercept radicals. onions-usa.org this compound, being more polar or water-soluble than quercetin, may have a reduced ability to locate itself within the lipid bilayer. However, flavonoids can also inhibit lipid peroxidation by suppressing the enzymes that produce reactive oxygen species, such as myeloperoxidase (MPO). researchgate.net Studies on structure-activity relationships have shown that certain quercetin metabolites, such as quercetin-3-O-glucuronide, retain a significant ability to inhibit MPO-catalyzed oxidation. This suggests that even after conjugation, quercetin metabolites can contribute to the prevention of lipid damage through enzymatic inhibition. researchgate.net
Beyond direct radical scavenging, quercetin and its metabolites can exert antioxidant effects by enhancing the body's endogenous antioxidant defenses. nih.gov This is often achieved by modulating signal transduction pathways, such as the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. mdpi.com Activation of Nrf2 leads to the increased expression of a suite of antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.govnih.gov
In vitro studies have shown that quercetin treatment can improve the activities of SOD and GPx enzymes in cells under oxidative stress. nih.gov While specific data on this compound is limited, it is understood that circulating metabolites are responsible for the in vivo biological effects observed after quercetin consumption. Research on other quercetin conjugates has demonstrated the ability to upmodulate the expression of Nrf2-related genes like heme-oxygenase 1 (Hmox1), which plays a role in reducing oxidative stress. mdpi.com This indicates that quercetin metabolites, likely including the diglucuronide form, can contribute to cellular antioxidant capacity by upregulating these protective enzyme systems.
In Vitro Anti-Inflammatory Effects and Mechanisms of Action
This compound and related conjugates exhibit significant anti-inflammatory properties in vitro. These effects are primarily mediated by their ability to suppress the production of inflammatory molecules and to interfere with the intracellular signaling pathways that drive inflammatory responses.
A hallmark of inflammation is the overproduction of mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). Quercetin has been extensively shown to inhibit the production of these mediators in various cell lines, such as macrophages and microglial cells, when stimulated by inflammatory agents like lipopolysaccharide (LPS). nih.govnih.govresearchgate.netresearchgate.net
The inhibition of NO production is a key anti-inflammatory action, often resulting from the downregulation of the inducible nitric oxide synthase (iNOS) enzyme. nih.govnih.govresearchgate.net Interestingly, research suggests that the number of free hydroxyl groups on the quercetin molecule does not directly correlate with its ability to inhibit the production of inflammatory mediators. onions-usa.org This implies that quercetin derivatives, including glucuronides, can retain potent anti-inflammatory activity. onions-usa.org This is significant because it suggests that metabolites like this compound, which are present in systemic circulation, are likely active contributors to the anti-inflammatory effects observed after the dietary intake of quercetin. onions-usa.org
The following table summarizes key research findings on the inhibition of inflammatory mediators by the parent compound, quercetin, in various in vitro models.
| Cell Line | Inflammatory Stimulus | Inhibited Mediator | Key Finding | Reference |
|---|---|---|---|---|
| BV-2 Microglial Cells | LPS/IFN-γ | Nitric Oxide (NO) | Quercetin suppressed iNOS expression and NO production. | nih.gov |
| Human Blood | LPS | TNF-α | Quercetin dose-dependently inhibited TNF-α production. | nih.gov |
| RAW264.7 Macrophages | LPS | Nitric Oxide (NO) | Quercetin decreased the expression levels of iNOS and NO. | researchgate.net |
| HepG2 Hepatoma Cells | TNF-α | COX-2 | Quercetin reduced COX-2 levels as part of its anti-inflammatory effect. | researchgate.net |
| Human Corneal & Conjunctival Epithelial Cells | TNF-α | IL-6, IL-8 | Quercetin inhibited the secretion of IL-6 and IL-8 in a dose-dependent manner. | arvojournals.org |
The anti-inflammatory effects of quercetin and its metabolites are underpinned by their ability to modulate critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target. nih.govresearchgate.net In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, a cascade is initiated that leads to the activation of NF-κB, allowing it to move into the nucleus and trigger the transcription of genes for pro-inflammatory cytokines, chemokines, and enzymes like iNOS. nih.govnih.gov
Quercetin has been shown to potently inhibit the NF-κB pathway. viamedica.pl It can prevent the activation of key kinases (such as IKK) in the pathway, which in turn blocks the degradation of the inhibitory protein IκBα and keeps NF-κB sequestered in the cytoplasm. nih.gov By disrupting this central pathway, quercetin effectively shuts down a major driver of the inflammatory response in cellular models. researchgate.net In addition to NF-κB, quercetin has been found to modulate other inflammatory signaling routes, including the Janus kinase/signal transducers and activators of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov Although direct studies on this compound are scarce, the systemic anti-inflammatory activity of dietary quercetin is likely mediated by such circulating conjugates acting on these fundamental cellular control systems.
Inhibition of Enzymes (e.g., COX-1, COX-2) in Cell-Free Systems
No studies specifically investigating the inhibitory effects of this compound on cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) in cell-free systems were identified in the reviewed literature. Research in this area has concentrated on the aglycone, quercetin, which has been shown to suppress COX-2 expression. nih.govnih.gov However, these findings cannot be directly extrapolated to its diglucuronide metabolite.
Anticancer Research in In Vitro and Animal Models
Effects on Cancer Cell Proliferation and Viability In Vitro
There is a lack of specific data from in vitro studies detailing the effects of this compound on the proliferation and viability of cancer cells. While quercetin and some of its other metabolites have been shown to inhibit the growth of various cancer cell lines, no such information is currently available for the 5,7-diglucuronide conjugate. nih.gov
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines
Specific investigations into the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cell lines have not been reported in the available scientific literature. The pro-apoptotic and cell cycle-modulating effects observed for quercetin cannot be assumed for this specific metabolite without direct experimental evidence. nih.govintjhs.orgnih.gov
Modulation of Gene Expression and Signaling Pathways in Cancer Cells
The impact of this compound on gene expression and key signaling pathways in cancer cells remains an uninvestigated area. Studies on quercetin have identified its ability to modulate pathways such as PI3K/Akt/mTOR and MAPK/ERK1/2, but it is unknown if this compound shares these activities. nih.govnih.govdovepress.com
Studies in Animal Models of Carcinogenesis (e.g., tumor inhibition)
No in vivo studies using animal models of carcinogenesis to evaluate the tumor-inhibiting potential of this compound have been published. Preclinical animal studies have been conducted on quercetin, demonstrating its potential to attenuate tumor growth, but similar research on its 5,7-diglucuronide form is absent. researchgate.netscispace.com
Other Investigated Biological Activities in Preclinical Research
A review of preclinical research did not yield specific information on other biological activities of this compound. The broader research on quercetin metabolites suggests that glucuronidation can influence the biological activity and bioavailability of the parent compound, but specific data for the 5,7-diglucuronide is not available.
An article focusing solely on the biological activities and molecular mechanisms of the chemical compound "this compound" cannot be generated at this time.
A thorough review of available scientific literature reveals a significant lack of specific research focused exclusively on this compound for the outlined topics. The existing body of research primarily investigates the biological effects of quercetin itself, its aglycone form, or its more commonly studied metabolites, such as Quercetin-3-O-glucuronide and Quercetin-7-O-glucuronide.
While "quercetin diglucuronide" is mentioned in metabolic studies as a product found in plasma and urine after quercetin consumption, the literature does not provide detailed, specific findings on the 5,7-diglucuronide isomer in the areas of:
Metabolic regulation in cellular and animal models.
Neuroprotective mechanisms in in vitro neural cell cultures.
Immunomodulatory effects in isolated immune cells.
Cardioprotective mechanisms in animal models.
Specific enzyme inhibition studies.
To adhere to the strict instructions of focusing solely on this compound and not introducing information on other related compounds, it is not possible to create a scientifically accurate and detailed article based on the current scientific evidence. Any attempt to do so would involve extrapolation from other quercetin metabolites, which would violate the core requirements of the request. Further research is required in the scientific community to elucidate the specific biological activities of this compound.
Structure Activity Relationship Sar Studies for Quercetin Glycosides
Influence of Glycosylation Position on Biological Activities
The position of glycosylation on the quercetin (B1663063) molecule significantly influences its biological effects. nih.gov Generally, the modification of hydroxyl groups, including through glycosylation, tends to decrease the antioxidant activity compared to the parent aglycone. nih.gov This is because the free hydroxyl groups, particularly those on the B-ring and the 3-position on the C-ring, are crucial for free radical scavenging. nih.gov
For a hypothetical molecule like Quercetin 5,7-Diglucuronide, where both hydroxyl groups on the A-ring are conjugated to glucuronic acid, a notable impact on its biological activity would be anticipated. While direct experimental data on this compound is scarce in scientific literature, we can infer its potential properties based on SAR studies of other quercetin derivatives. The glycosylation at the 5 and 7 positions would likely diminish its direct antioxidant capacity compared to quercetin aglycone. However, it may retain some activity, as the critical hydroxyl groups on the B-ring and the 3-position would remain free.
It is important to note that the 5-hydroxyl group is generally considered less likely to undergo glycosylation due to its hydrogen bonding with the adjacent 4-carbonyl group, which imparts a degree of chemical inertia. nih.gov
Comparative Analysis of Quercetin Diglucuronides vs. Other Quercetin Conjugates
The biological activity of quercetin is not solely dependent on the aglycone form, as its various conjugates, including glucuronides, glucosides, and methylated derivatives, also exhibit a range of effects. nih.govnii.ac.jp Quercetin glucuronides are major metabolites of quercetin found in plasma after the consumption of quercetin-rich foods. nii.ac.jp
Comparative studies have shown that the type and position of conjugation significantly alter the bioactivity. For instance, some studies suggest that certain quercetin glucuronides can retain biological activity, such as the inhibition of enzymes like xanthine (B1682287) oxidase and lipoxygenase. nii.ac.jp The antioxidant activity of quercetin metabolites is generally lower than that of the parent aglycone. mdpi.com
In the context of this compound, a comparison with other quercetin conjugates would be necessary to understand its potential therapeutic relevance. The following table presents a comparative overview of the inhibitory activities of various quercetin derivatives against different enzymes. It is important to note the absence of direct data for this compound in the available literature.
| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 | Inhibition Type |
|---|---|---|---|
| Quercetin | Mushroom Tyrosinase | Ki = Competitive | Competitive acs.org |
| Quercetin | UGT1A1 | IC50 = 7.47 µM, Ki = 2.18 µM | Non-competitive nih.gov |
| Quercetin | UGT1A3 | IC50 = 10.58 µM, Ki = 1.60 µM | Competitive nih.gov |
| Quercetin | UGT1A6 | IC50 = 7.07 µM, Ki = 28.87 µM | Non-competitive nih.gov |
| Quercetin | UGT1A9 | IC50 = 2.81 µM, Ki = 0.51 µM | Competitive nih.gov |
| Quercetin-3-O-glucuronide (Miquelianin) | UGT1A1 | IC50 = 45.21 µM | Weak inhibition nih.gov |
| Quercetin-3-O-glucuronide (Miquelianin) | UGT1A3 | IC50 = 106.5 µM | Weak inhibition nih.gov |
| Quercetin-3-O-glucuronide (Miquelianin) | UGT1A6 | IC50 = 51.37 µM | Weak inhibition nih.gov |
| 3-O-methyl quercetin | Bacterial Neuraminidase | IC50 = 14.0 µM, Ki = 13.8 µM | Non-competitive nih.gov |
| 3,7-O-dimethyl quercetin | Bacterial Neuraminidase | IC50 = 24.3 µM, Ki = 22.4 µM | Non-competitive nih.gov |
| 3,4′-O-dimethyl quercetin | Bacterial Neuraminidase | IC50 = 25.8 µM, Ki = 24.7 µM | Non-competitive nih.gov |
| 3,7,4′-O-trimethyl quercetin | Bacterial Neuraminidase | IC50 = 84.1 µM, Ki = 79.5 µM | Non-competitive nih.gov |
| This compound | Data not available | Data not available | Data not available |
Role of Hydroxyl Groups and Glycosidic Bonds in Bioactivity and Metabolism
The hydroxyl groups of quercetin are fundamental to its biological activity and are also the primary sites for metabolic conjugation. nih.govtandfonline.com The presence of free hydroxyl groups is a prerequisite for significant antioxidant activity, as they act as hydrogen donors to neutralize free radicals. tandfonline.com The catechol group (3',4'-dihydroxy) in the B-ring is particularly important for this function. pan.olsztyn.pl
Glycosidic bonds, which link sugar molecules to the quercetin aglycone, play a crucial role in the absorption and metabolism of these compounds. nih.gov In the body, quercetin glycosides can be hydrolyzed by enzymes in the small intestine or by the gut microbiota, releasing the aglycone for absorption. nih.gov The absorbed quercetin is then rapidly metabolized in the liver and intestinal cells to form glucuronide and sulfate (B86663) conjugates. nih.gov
The nature of the glycosidic bond and the type of sugar can influence the rate and site of absorption. For instance, quercetin glucosides are generally absorbed more efficiently than quercetin rutinoside (rutin). acs.org
For this compound, the two glucuronic acid moieties would significantly increase its water solubility compared to the aglycone. nih.gov This increased hydrophilicity would affect its distribution in the body and its interaction with cellular membranes. The glycosidic bonds at the 5 and 7 positions would be targets for β-glucuronidase enzymes, which could potentially cleave the glucuronic acid groups and release the aglycone at specific tissues or sites of inflammation where this enzyme is active. nii.ac.jp This localized release of the more active aglycone is a proposed mechanism by which quercetin metabolites can exert their biological effects. nii.ac.jp
The following table summarizes the key structural features of quercetin and their roles in bioactivity and metabolism.
| Structural Feature | Role in Bioactivity | Role in Metabolism |
|---|---|---|
| B-ring catechol group (3',4'-OH) | Major contributor to antioxidant and free radical scavenging activity. pan.olsztyn.pl | A primary site for methylation and glucuronidation. nih.gov |
| 3-OH group | Important for antioxidant activity and enzyme inhibition. nih.gov | A common site for glycosylation and glucuronidation. nih.gov |
| 5-OH and 7-OH groups (A-ring) | Contribute to overall antioxidant capacity, though to a lesser extent than B- and C-ring hydroxyls. mdpi.com | Sites for glycosylation and glucuronidation, though the 5-OH is less reactive. nih.govnih.gov |
| C2-C3 double bond | Contributes to the planarity of the molecule, which is important for electron delocalization and antioxidant activity. mdpi.com | Not directly involved in conjugation reactions. |
| Glycosidic bonds | Can modulate biological activity, often reducing it compared to the aglycone. nih.gov | Determine the absorption and hydrolysis of quercetin glycosides in the gut. nih.gov They are targets for enzymatic cleavage. nii.ac.jp |
Future Research Directions for Quercetin 5,7 Diglucuronide
Advancements in Regioselective Synthesis and Production Methods
The precise synthesis of specific flavonoid glucuronides like Quercetin (B1663063) 5,7-Diglucuronide is a significant challenge. The multiple hydroxyl groups on the quercetin molecule make regioselective glycosylation difficult. nih.gov Future research will likely focus on overcoming this hurdle through both chemical and biotechnological approaches.
Chemical Synthesis: Traditional chemical synthesis methods for creating specific quercetin derivatives can be complex and result in low yields. beilstein-journals.org Innovations in this area may involve the development of novel protecting group strategies to selectively shield certain hydroxyl groups while allowing others to react. For instance, researchers have achieved regioselective synthesis of quercetin tetraesters with a free hydroxyl group at either the 5-C or 7-C position. mdpi.comnih.gov These intermediates can then be used to synthesize other derivatives. mdpi.comnih.gov Further exploration of reaction conditions, catalysts, and reagents will be crucial for improving the efficiency and selectivity of these synthetic routes.
Biotechnological Production: Biocatalysis using enzymes or whole-cell systems presents a promising alternative for the regioselective synthesis of flavonoid glucuronides. Uridine diphosphate (B83284) (UDP)-glucuronosyltransferases (UGTs) are key enzymes that catalyze the transfer of glucuronic acid to acceptor molecules. oup.com Future work will likely involve:
Engineered Microorganisms: The use of engineered Escherichia coli or yeast strains expressing specific UGTs has shown potential for producing quercetin glucuronides. oup.comjmb.or.kr For example, co-transforming Saccharomyces cerevisiae with plant UGTs has enabled the production of quercetin-3-O-glucuronide and quercetin-7-O-glucuronide. oup.com Stepwise biotransformation using engineered E. coli has also been employed to synthesize quercetin bisglycosides. jmb.or.kr Further optimization of these microbial factories, including pathway engineering and fermentation process development, could lead to higher yields and more efficient production of Quercetin 5,7-Diglucuronide.
Enzyme Discovery and Engineering: Identifying and characterizing novel UGTs from various plant and microbial sources with desired regioselectivity will be a key research avenue. Protein engineering techniques could also be used to alter the substrate specificity and regioselectivity of existing UGTs to favor the production of the 5,7-diglucuronide isomer.
Elucidation of Specific Cellular and Molecular Targets
While the biological activities of quercetin have been extensively studied, the specific cellular and molecular targets of its metabolites, including this compound, are less understood. nih.gov Future research will need to move beyond the parent compound and focus on the direct interactions of its metabolites within the body.
Key areas of investigation will likely include:
Receptor and Enzyme Interactions: Identifying the specific proteins, enzymes, and receptors that this compound binds to is a primary goal. Quercetin itself is known to interact with a multitude of cellular targets, including signaling pathways like PI3K/Akt and MAPK. researchgate.net It is crucial to determine if this compound retains, alters, or has entirely different targets compared to quercetin. For example, studies have shown that quercetin metabolites can inhibit certain cytochrome P450 enzymes. researchgate.net
Signaling Pathway Modulation: Research will aim to unravel how this compound modulates intracellular signaling cascades. Quercetin has been shown to influence pathways involved in inflammation, apoptosis, and cell proliferation, such as the NF-κB and JAK-STAT pathways. encyclopedia.pubnih.gov Understanding whether the diglucuronide metabolite has similar or distinct effects on these pathways is essential for elucidating its mechanism of action.
Transporter Interactions: The transport of quercetin and its metabolites across cell membranes is a critical aspect of their bioavailability and biological activity. It has been suggested that quercetin glucuronides may be substrates for transporters like multidrug-resistant proteins (MRPs). researchgate.net Further studies are needed to identify the specific transporters responsible for the uptake, efflux, and tissue distribution of this compound.
Development of Advanced Analytical Techniques for Low Concentration Detection
A significant challenge in studying quercetin metabolites is their low concentration in biological fluids and tissues. core.ac.uk Developing more sensitive and selective analytical methods is therefore a critical area for future research.
Current methods like High-Performance Liquid Chromatography (HPLC) coupled with various detectors are commonly used. nih.govtandfonline.com However, advancements are needed to improve detection limits and accurately quantify specific isomers like this compound.
Future developments may include:
Hyphenated Mass Spectrometry Techniques: The coupling of ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) offers enhanced sensitivity and specificity for identifying and quantifying flavonoid metabolites. ucdavis.edunih.gov Techniques like UHPLC-QTOF-MS/MS can provide accurate mass measurements, which aids in the confident identification of metabolites. ucdavis.edu
Novel Sample Preparation and Enrichment Methods: Developing efficient sample preparation techniques to extract and concentrate this compound from complex biological matrices is crucial. This could involve the use of advanced solid-phase extraction (SPE) materials or immunoaffinity-based methods.
Electrochemical and Spectroscopic Methods: While chromatographic methods are dominant, exploring the potential of electrochemical sensors and advanced spectroscopic techniques for the rapid and sensitive detection of quercetin metabolites could open up new analytical possibilities. tandfonline.com
| Analytical Technique | Advantages | Disadvantages | Application in Quercetin Metabolite Analysis |
| HPLC-UV | Widely available, robust | Lower sensitivity and selectivity compared to MS | Quantification of quercetin and major metabolites. nih.gov |
| HPLC-MS/MS | High sensitivity and specificity | Higher cost and complexity | Identification and quantification of a wide range of quercetin metabolites in plasma and urine. cambridge.orgspandidos-publications.com |
| UHPLC-QTOF-MS/MS | High resolution and mass accuracy | Requires specialized instrumentation and expertise | Profiling and identification of numerous quercetin metabolites, including diglucuronides. ucdavis.edu |
| Capillary Electrophoresis | High resolution, low sample consumption | Lower concentration sensitivity for some applications | Separation of flavonoid isomers. researchgate.net |
| Electrochemical Methods | High sensitivity, low cost | Susceptible to matrix interference | Potential for rapid detection of electroactive metabolites. tandfonline.com |
Exploration of New Preclinical Models for Biological Activity Assessment
To better understand the physiological relevance of this compound, it is essential to move beyond simple in vitro assays and utilize more sophisticated preclinical models.
Future research will likely employ:
In Vitro Models of Human Tissues:
Co-culture Systems: Utilizing co-cultures of different cell types can better mimic the complex interactions within a tissue.
3D Cell Cultures and Organoids: These models more accurately represent the three-dimensional architecture and function of tissues and organs, providing a more realistic environment to study the effects of metabolites.
Human Cell Lines: Using human-derived cell lines, such as Caco-2 for intestinal absorption or HepG2 for liver metabolism, provides valuable insights into the human-specific metabolism and transport of quercetin glucuronides. researchgate.netimpactfactor.org
In Vivo Animal Models: While animal models have been used to study quercetin, future studies should focus on models that more closely mimic human metabolism. This may include the use of humanized mouse models or other species with metabolic profiles more similar to humans. These models will be invaluable for studying the pharmacokinetics, tissue distribution, and systemic effects of this compound.
Computational and Systems Biology Approaches: Integrating experimental data with computational modeling and systems biology approaches can help to predict the biological activities of quercetin metabolites and identify key molecular targets and pathways. Molecular docking studies, for example, can provide insights into the binding of metabolites to specific proteins. mdpi.com
By focusing on these key research directions, the scientific community can significantly advance our understanding of this compound, paving the way for potential applications in nutrition and medicine.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for identifying and quantifying Quercetin 5,7-Diglucuronide in biological matrices?
- Methodological Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Key transitions include m/z 653 → 301 for diglucuronides and m/z 477 → 301 for monoglucuronides, enabling differentiation between positional isomers . Optimized protocols should include:
- Chromatographic separation : Reverse-phase C18 columns with gradient elution (e.g., acetonitrile/0.1% formic acid).
- Ionization parameters : Electrospray ionization (ESI) in negative mode for glucuronide detection.
- Validation criteria : Linearity (1–500 ng/mL), intraday/interday precision (<15% RSD), and recovery rates (>80%) .
Q. How can researchers synthesize this compound with high positional specificity?
- Methodological Answer : Enzymatic glucuronidation using recombinant UDP-glucuronosyltransferases (UGTs) or chemical synthesis with protected intermediates. Key steps include:
- Protecting groups : Use benzoyl or acetyl groups to block non-target hydroxyl positions (e.g., 3' or 4') before glucuronidation .
- Optimization : Adjust reaction pH (7.4–8.0), temperature (37°C), and UDP-glucuronic acid concentration (2–5 mM) to maximize yields (e.g., 19% for quercetin 4′-glucuronide as a reference) .
- Purification : Semi-preparative HPLC with UV detection at 370 nm .
Advanced Research Questions
Q. What experimental designs address inter-individual variability in this compound bioavailability and metabolism?
- Methodological Answer :
- Cohort stratification : Subgroup analysis by age, sex, BMI, and gut microbiota composition (e.g., Bacteroides spp. for deglucuronidation activity) .
- Multi-omics integration : Pair metabolomics (LC-MS) with metagenomics (16S rRNA sequencing) to link metabolite profiles to microbial taxa .
- Dose-response studies : Use escalating doses (e.g., 500–1000 mg/day) to identify saturation thresholds in glucuronidation pathways .
Q. How do tissue-specific UGT isoforms influence the formation of this compound versus other isomers (e.g., 3,4′-diglucuronide)?
- Methodological Answer :
- Enzyme kinetics : Compare catalytic efficiencies (kcat/Km) of UGT isoforms (e.g., UGT1A1, UGT84F9) using recombinant enzymes. For example, UGT84F9 produces <1% diglucuronides from quercetin under standard conditions .
- Tissue models : Use primary hepatocytes or intestinal enterocytes to simulate first-pass metabolism. Hepatic metabolism favors diglucuronides, while intestinal cells produce monoglucuronides .
- Inhibitor studies : Test β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) to stabilize diglucuronides in plasma .
Q. What mechanisms explain the limited correlation between this compound plasma levels and systemic antioxidant effects?
- Methodological Answer :
- Redox cycling assays : Measure metabolite stability in simulated physiological conditions (pH 7.4, 37°C). Diglucuronides show reduced antioxidant capacity due to glucuronic acid masking phenolic hydroxyls .
- Tissue-specific uptake : Use radiolabeled tracers (e.g., <sup>14</sup>C-quercetin) to track diglucuronide distribution in renal tubular cells vs. adipose tissue .
- Gene knockout models : Assess Nrf2 or NF-κB pathways in UGT-deficient mice to isolate indirect anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
